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Abstract

4-Fluorophenol (p-fluorophenol) is a halogenated aromatic organic compound with significant
applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals,
and advanced materials.[1] Its unique chemical properties, stemming from the interplay
between the hydroxyl group and the fluorine atom at the para position, make it a subject of
considerable interest in medicinal and materials chemistry.[1][2] This technical guide provides a
comprehensive overview of the core chemical properties, structural characteristics,
spectroscopic data, and key synthetic and reactive protocols of 4-fluorophenol. All quantitative
data is summarized in structured tables, and detailed experimental methodologies are
provided. Furthermore, logical and experimental workflows are visualized using the DOT
language to facilitate a deeper understanding of its chemical behavior.

Chemical Structure and Identification

4-Fluorophenol is a monosubstituted phenol where a fluorine atom replaces the hydrogen
atom at the para-position (position 4) of the benzene ring relative to the hydroxyl group.[3] This
substitution significantly influences the electronic properties of the molecule, enhancing its
acidity compared to phenol.[2]
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Identifier Value

IUPAC Name 4-fluorophenol[3]

Synonyms p-Fluorophenol, 4-Hydroxyfluorobenzene[4]
CAS Number 371-41-5[5]

Molecular Formula CeHsFO[5]

Molecular Weight

112.10 g/mol [3]

Canonical SMILES

C1=CC(=CC=C10)F[3]

InChl Key

RHMPLDJJXGPMEX-UHFFFAOYSA-N[5]

Physicochemical Properties

4-Fluorophenol is a pale yellow or white crystalline solid at room temperature with a

characteristic phenolic odor.[2][4] It is moderately soluble in water and soluble in many organic

solvents.[4][6]

Property Value Reference(s)
Melting Point 43-46 °C [7]
Boiling Point 185 °C (at 760 mmHg) [4]
Density 1.22 g/cm3 (at 20 °C) [4]

Vapor Pressure

0.3 mmHg (at 25 °C)

[4]

pKa

9.9

[8](9]

logP (Octanol/Water)

191

[4]

Water Solubility

17 g/L (at 20 °C)

[4]

Flash Point

74 °C (closed cup)

[4]

Spectroscopic Data
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The structural features of 4-fluorophenol can be elucidated through various spectroscopic

techniques.

Spectroscopic Data

Interpretation

1H NMR (CDCls, 400 MHz)

o (ppm): 6.91-6.95 (m, 2H), 6.78-6.81 (M, 2H)[6]

13C NMR (CDCls, 100 MHz)

0 (ppm): 158.39, 156.50, 151.13, 151.12,
116.44, 116.38, 116.21, 116.03[6]

FT-IR (cm™1)

Key peaks correspond to O-H stretching, C-F
stretching, and aromatic C-H and C=C
vibrations. The harmonic frequencies and IR
intensities have been calculated and assigned

based on the potential energy distribution.[3][10]

Mass Spectrometry (EI)

Molecular ion peak (M*) at m/z = 112.
Fragmentation patterns arise from the loss of
CO, H, and other fragments from the aromatic
ring.[11]

Reactivity and Chemical Properties

The chemical behavior of 4-fluorophenol is dictated by the hydroxyl and fluoro- substituents.

The hydroxyl group is a strong ortho-, para- director in electrophilic aromatic substitution, and

its acidity is enhanced by the electron-withdrawing nature of the fluorine atom.[2][12]

 Acidity: It is significantly more acidic than phenol due to the inductive effect of the fluorine

atom.[2]

» Electrophilic Aromatic Substitution: The hydroxyl group activates the ring, directing incoming

electrophiles to the ortho positions (2 and 6).[12]

» Nucleophilicity: The phenoxide, formed by deprotonation of the hydroxyl group, is a potent

nucleophile, readily participating in reactions like Williamson ether synthesis.

e Reactions: It undergoes typical phenol reactions such as etherification, esterification, and

acylation.[1] It is a key starting material for more complex molecules.[1]
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Experimental Protocols

Synthesis of 4-Fluorophenol from 4-
Fluorophenylboronic Acid

This method represents a modern, greener approach to synthesizing 4-fluorophenol.[2][13]
Materials:

» 4-Fluorophenylboronic acid

30% Hydrogen peroxide (H2032)

Dimethyl carbonate (DMC) or Water

Ethyl acetate

Anhydrous sodium sulfate or magnesium sulfate

Silica gel

Petroleum ether

Procedure:

 In a suitable reaction vessel, combine 4-fluorophenylboronic acid (1 equivalent) and a
solvent (e.g., 3 mL of water or 1.0 mL of DMC).[2][12]

o Add 30% hydrogen peroxide (2 equivalents) to the mixture. A catalyst may also be added at
this stage.[2]

« Stir the reaction mixture vigorously at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).[2][12]

» Upon completion, add water to the reaction mixture and extract the product with ethyl
acetate.[12]

o Separate the organic layer and wash it with distilled water.[12]
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e Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2][12]

« Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the
crude product.[2]

» Purify the crude product by silica gel column chromatography using a mixture of petroleum
ether and ethyl acetate as the eluent.[2]

+ Remove the solvent from the purified fractions by vacuum rotary evaporation to yield pure 4-
fluorophenol.[2]

Etherification of 4-Fluorophenol (Williamson Ether
Synthesis)

This protocol describes a general procedure for the synthesis of an ether from 4-fluorophenol.
Materials:

e 4-Fluorophenol

¢ Anhydrous potassium carbonate (K2CO3)
e Anhydrous N,N-Dimethylformamide (DMF)
e Primary alkyl halide (e.g., ethyl bromide)

o Ethyl acetate

o Water

e Brine

e Anhydrous sodium sulfate (Na2S0Oa4)
Procedure:

e To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluorophenol
(1.0 equivalent).
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» Dissolve the phenol in anhydrous DMF (to a concentration of approx. 0.5 M).
e Add finely ground anhydrous potassium carbonate (2.0 equivalents) to the solution.

» To the stirred suspension, add the primary alkyl halide (1.2 equivalents) dropwise at room
temperature.

e Heat the reaction mixture to 60-80 °C and monitor its progress by TLC until the starting
material is consumed.

o Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate three
times.

o Combine the organic layers and wash them twice with water and once with brine.

o Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate under reduced
pressure.

» Purify the crude residue by flash column chromatography on silica gel to yield the pure ether
product.

Acylation and Fries Rearrangement

This two-step process converts 4-fluorophenol into an ortho-acylated phenol, a valuable
synthetic intermediate.[14]

Step 1: Acylation of 4-Fluorophenol

Materials:

4-Fluorophenol

Triethylamine

Acetic anhydride

Dichloromethane or Toluene

Procedure:
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In a suitable reaction vessel under an inert atmosphere, dissolve 4-fluorophenol (1.0
equivalent) in a solvent like dichloromethane.

Cool the solution to 0 °C and add triethylamine (1.2 equivalents).

Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Upon completion, perform a standard aqueous work-up. The resulting 4-fluorophenyl acetate
can often be used in the next step without further purification.[14]

Step 2: Fries Rearrangement of 4-Fluorophenyl Acetate

Materials:

4-Fluorophenyl acetate

Anhydrous aluminum chloride (AICI3)

Crushed ice

Concentrated HCI

Ethyl acetate

Procedure:

To a flask containing anhydrous aluminum chloride (2.5 equivalents), add 4-fluorophenyl
acetate (1.0 equivalent) portion-wise at 0 °C.

Slowly warm the reaction mixture to 120-140 °C and maintain this temperature for 2-3 hours.
Higher temperatures favor the formation of the ortho-isomer.[14][15]

Cool the reaction mixture to room temperature and carefully quench by pouring it onto a
mixture of crushed ice and concentrated HCI.[14]

Extract the aqueous layer with ethyl acetate.
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+ Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel to isolate the desired 3-
acetyl-4-fluorophenol.[14]

Mandatory Visualizations

[4-Fluorophenylboronic acidj

4-Fluorophenol

Alkyl Halide, Base Acetic Anhydride
(Etherification) (Acylation)

4-Fluorophenyl Ether
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3-Acetyl-4-fluorophenol

Figure 1: Synthesis and Derivatization of 4-Fluorophenol

Click to download full resolution via product page

Figure 1: Synthesis and Derivatization of 4-Fluorophenol
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Figure 2: Factors Influencing Acidity of Fluorophenols

Safety and Handling

4-Fluorophenol is classified as a hazardous substance and must be handled with appropriate
safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can
cause severe skin and eye burns.[3][16]

Hazard Class GHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)[3]
Acute Toxicity, Dermal Category 4 (Harmful in contact with skin)[3]

) ) o Category 1B (Causes severe skin burns and
Skin Corrosion/Irritation
eye damage)[4]

Serious Eye Damage Category 1 (Causes serious eye damage)[4]

Handling Recommendations:
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¢ Use in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[16]

e Avoid generating dust.
o Keep away from strong oxidizing agents and bases.[6]

 In case of contact, immediately flush the affected area with plenty of water and seek medical
attention.[16]

Conclusion

4-Fluorophenol is a fundamentally important chemical intermediate with a well-defined set of
chemical and physical properties. Its reactivity, governed by the activating hydroxyl group and
the electron-withdrawing fluorine atom, allows for its use in a wide array of chemical
transformations. The protocols and data presented in this guide offer a comprehensive
resource for researchers and professionals in the fields of organic synthesis and drug
development, facilitating its effective and safe application in creating novel and valuable
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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